molecular formula C12H10FNO4 B8007291 (2,5-dioxopyrrolidin-1-yl) 2-(4-fluorophenyl)acetate

(2,5-dioxopyrrolidin-1-yl) 2-(4-fluorophenyl)acetate

Cat. No.: B8007291
M. Wt: 251.21 g/mol
InChI Key: UQSNSYMTPUITMN-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 2-(4-fluorophenyl)acetate (CAS: 91574-33-3) is a functionalized ester containing a pyrrolidinedione (succinimide) ring and a 4-fluorophenylacetate moiety. Its molecular formula is C₁₆H₁₂N₂O₆, with a molecular weight of 328.28 g/mol and a purity of 98% . The compound is structurally characterized by the presence of two reactive groups:

  • The 2,5-dioxopyrrolidin-1-yl (NHS) group, a well-known acylating agent used to introduce ester or amide linkages in polymers and biomolecules .

This compound is primarily utilized in laboratory settings for functionalizing biodegradable polymers via ring-opening polymerization termination or as a crosslinking agent . Its InChIKey (RFBOLBORLAOARY-UHFFFAOYSA-N) confirms its unique stereoelectronic profile .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO4/c13-9-3-1-8(2-4-9)7-12(17)18-14-10(15)5-6-11(14)16/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSNSYMTPUITMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

This method, widely reported in peptide chemistry, involves activating 2-(4-fluorophenyl)acetic acid with NHS using EDCI or DCC.

Procedure:

  • Dissolve 2-(4-fluorophenyl)acetic acid (1 equiv) and NHS (1.2 equiv) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Add EDCI (1.5 equiv) and stir at room temperature under nitrogen for 12–24 hours.

  • Quench the reaction with water, extract the product into DCM, and purify via flash chromatography (ethyl acetate/hexane).

Optimization Data:

  • Yield: 79% when using EDCI in DMF.

  • Purity: >95% (HPLC).

Mechanistic Insight:
EDCI converts the carboxylic acid into an reactive O-acylisourea intermediate, which reacts with NHS to form the ester. Triethylamine or N-ethyl-N,N-diisopropylamine is often added to scavenge HCl.

CDI Activation

Carbonyldiimidazole (CDI) offers a non-toxic alternative to carbodiimides, generating CO₂ and imidazole as byproducts.

Procedure:

  • React 2-(4-fluorophenyl)acetic acid (1 equiv) with CDI (1.2 equiv) in dry DMF at room temperature for 1 hour.

  • Add NHS (1.1 equiv) and stir for an additional 12 hours.

  • Isolate the product via precipitation (ice-water) or column chromatography.

Optimization Data:

  • Yield: 62.9–79.2% (dependent on solvent and stoichiometry).

  • Reaction Time: 24 hours for complete conversion.

Advantages:

  • Avoids formation of insoluble urea byproducts (common with DCC).

  • Compatible with temperature-sensitive substrates.

Acid Chloride Intermediate Method

While not directly cited in the provided sources, this classical approach is inferred from general esterification principles:

  • Convert 2-(4-fluorophenyl)acetic acid to its acid chloride using thionyl chloride (SOCl₂).

  • React the acid chloride with NHS in the presence of a base (e.g., pyridine).

Hypothetical Data:

  • Expected Yield: ~70–80% (based on analogous NHS ester syntheses).

  • Challenges: Requires strict anhydrous conditions and generates corrosive HCl gas.

Reaction Optimization and Scalability

Solvent Selection

  • Polar Aprotic Solvents (DMF, DCM): Enhance reagent solubility and reaction rates.

  • Ether Solvents (Dioxane): Used in large-scale preparations for easier solvent removal.

Catalytic Additives

  • Acidic Catalysts (Sulfuric Acid, Acetic Acid): Improve yields in succinimide ring formation.

  • Silica Gel: Accelerates CDI-mediated reactions by adsorbing imidazole byproducts.

Industrial-Scale Synthesis

The patent CN103145601B outlines a scalable protocol for NHS derivatives:

  • Use dioxane as the solvent (1:5–1:20 substrate-to-solvent ratio).

  • Employ sulfuric acid (3–5 wt% of succinic anhydride) to catalyze esterification.

  • Reflux at 105–130°C for 6–8 hours, achieving >99.3% purity after recrystallization.

Purification and Analytical Characterization

Purification Techniques

  • Flash Chromatography: Resolves unreacted NHS and coupling reagents using silica gel (ethyl acetate/hexane gradient).

  • Recrystallization: Ethyl acetate/hexane mixtures yield high-purity crystals.

Spectroscopic Data

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 7.05–6.95 (m, 2H, Ar-H), 3.75 (s, 2H, CH₂CO), 2.85 (s, 4H, succinimide CH₂).

  • LC-MS: [M+H]⁺ = 280.1 (calculated for C₁₂H₁₀FNO₄).

Challenges and Mitigation Strategies

Hydrolytic Instability

The ester bond is prone to hydrolysis in aqueous media. Strategies include:

  • Storing the compound under anhydrous conditions at −20°C.

  • Using fresh desiccants (molecular sieves) during synthesis.

Byproduct Formation

  • Urea Derivatives (DCC/EDCI): Removed via filtration or aqueous washes.

  • Diastereomers: Controlled by maintaining reaction temperatures below 30°C .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Substituted phenyl derivatives.

    Hydrolysis: (4-Fluoro-phenyl)-acetic acid and 2,5-dioxo-pyrrolidin-1-yl.

    Oxidation: Oxidized derivatives of the pyrrolidinone ring.

    Reduction: Reduced derivatives of the pyrrolidinone ring.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 2-(4-fluorophenyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The pyrrolidinone ring may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

2-[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic Acid (CAS: 956327-03-0)

Molecular Formula : C₁₂H₁₁FN₂O₄ | Molecular Weight : 290.23 g/mol

  • Structural Differences: Replaces the pyrrolidinedione ring with a 2,5-dioxoimidazolidin-1-yl group, introducing an additional nitrogen atom. Contains a methyl substituent on the imidazolidinone ring, increasing steric hindrance.
  • Functional Implications: The imidazolidinone ring may enhance hydrogen-bonding capacity compared to the pyrrolidinedione, influencing solubility or metabolic stability. The absence of the NHS ester group limits its utility as an acylating agent, directing its applications toward pharmaceuticals rather than polymer chemistry .

Ethyl 2-(2,5-Dioxopyrrolidin-1-yl)acetate

Molecular Formula: Not explicitly provided, but estimated as C₈H₁₁NO₄ | Molecular Weight: ~185.18 g/mol

  • Structural Differences :
    • Substitutes the 4-fluorophenyl group with an ethyl ester , reducing aromaticity and molecular complexity.
  • Retains the NHS group, making it a more compact acylating agent suitable for small-molecule conjugations .

Isostructural Thiazole Derivatives (Compounds 4 and 5 in )

Structural Features :

  • Share the 4-fluorophenyl moiety but incorporate thiazole and triazolyl rings instead of pyrrolidinedione.
  • Exhibit planar conformations with perpendicular fluorophenyl groups, influencing crystallographic packing .
  • Functional Implications :
    • The thiazole-triazole framework may confer antimicrobial or anticancer activity, diverging from the target compound’s polymer-focused applications .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Target Compound C₁₆H₁₂N₂O₆ 328.28 NHS ester, 4-fluorophenylacetate Polymer functionalization
2-[4-(4-Fluorophenyl)-...]acetic Acid C₁₂H₁₁FN₂O₄ 290.23 Imidazolidinone, 4-fluorophenyl Pharmaceutical intermediates
Ethyl 2-(2,5-dioxopyrrolidin-1-yl)acetate C₈H₁₁NO₄ ~185.18 NHS ester, ethyl ester Small-molecule conjugation
Isostructural Thiazole Derivatives Not provided Not provided Thiazole, triazolyl, fluorophenyl Antimicrobial agents

Key Research Findings

  • Reactivity: The target compound’s NHS group enables efficient acylation in polymer synthesis, outperforming imidazolidinone derivatives in crosslinking efficiency .
  • Lipophilicity : The 4-fluorophenyl group increases logP compared to ethyl-substituted analogs, suggesting improved membrane permeability in drug-delivery systems .
  • Crystallinity : Unlike the isostructural thiazole derivatives, the target compound’s planar structure (except for the perpendicular fluorophenyl) may reduce crystallinity, favoring amorphous polymer matrices .

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 2-(4-fluorophenyl)acetate, a compound characterized by its unique pyrrolidine-2,5-dione moiety and a fluorinated phenyl group, has attracted attention in various fields of biological research. Its potential applications span from medicinal chemistry to neuropharmacology, particularly due to its anticonvulsant and analgesic properties.

Chemical Structure and Properties

The chemical structure of (2,5-Dioxopyrrolidin-1-yl) 2-(4-fluorophenyl)acetate can be represented as follows:

  • IUPAC Name : (2,5-Dioxopyrrolidin-1-yl) 2-(4-fluorophenyl)acetate
  • Molecular Formula : C12H10FNO4
  • Molecular Weight : 251.22 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit calcium currents mediated by L-type calcium channels (Cav 1.2), which is crucial for its anticonvulsant effects . Additionally, it has been shown to act on transient receptor potential vanilloid 1 (TRPV1) receptors, contributing to its antinociceptive properties .

Anticonvulsant Properties

Studies have demonstrated that derivatives of the pyrrolidine-2,5-dione structure exhibit significant anticonvulsant activity in various animal models. For instance:

  • Maximal Electroshock (MES) Test : Compound derivatives showed effective protection against seizures induced by maximal electroshock.
  • Pentylenetetrazole-Induced Seizures : The lead compound demonstrated an effective dose (ED50) of 23.7 mg/kg in the MES test and 22.4 mg/kg in the 6 Hz seizure model, indicating strong anticonvulsant efficacy .
Test TypeED50 (mg/kg)
Maximal Electroshock (MES)23.7
Pentylenetetrazole (PTZ)59.4
6 Hz Seizures22.4

Antinociceptive Activity

In addition to its anticonvulsant effects, the compound has shown promise in pain management:

  • Formalin-Induced Tonic Pain : The compound exhibited potent efficacy in reducing pain responses in animal models, suggesting a dual mechanism involving both central and peripheral pathways .

Case Studies

  • Hybrid Compounds Development : A focused study on hybrid compounds derived from pyrrolidine-2,5-dione highlighted their broad-spectrum protective activity across multiple seizure models. This research supports the therapeutic potential of these compounds in treating epilepsy and neuropathic pain .
  • Pharmacokinetic Properties : Investigations into the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles indicate that these compounds possess favorable pharmacokinetic characteristics, making them suitable candidates for further development in clinical settings .

Comparison with Similar Compounds

While many compounds share the pyrrolidine-2,5-dione moiety, (2,5-Dioxopyrrolidin-1-yl) 2-(4-fluorophenyl)acetate stands out due to its specific functional groups that enhance its biological activity.

Compound NameBiological Activity
2-(2,5-Dioxopyrrolidin-1-yl)propanamidesAnticonvulsant
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamideMonoclonal antibody production

Q & A

Q. What are the established synthetic routes for preparing (2,5-dioxopyrrolidin-1-yl) 2-(4-fluorophenyl)acetate, and how are key intermediates characterized?

The compound is typically synthesized via NHS esterification. For example, coupling 2-(4-fluorophenyl)acetic acid with N-hydroxysuccinimide (NHS) using carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC). The reaction is monitored by TLC or HPLC, and intermediates are purified via flash chromatography. Key characterization methods include 1^1H/13^13C NMR for confirming ester bond formation and mass spectrometry for molecular weight validation .

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this NHS ester?

  • NMR : 1^1H NMR confirms the absence of carboxylic acid protons (disappearance of ~12 ppm signal) and presence of the NHS moiety (distinct pyrrolidine-dione protons at ~2.8 ppm).
  • FT-IR : A strong carbonyl stretch (~1740–1810 cm1^{-1}) for both the NHS ring and ester group.
  • LC-MS : Validates molecular ion peaks (expected m/z for C16H12FNO5C_{16}H_{12}FNO_5: ~329.3) and purity (>95%) .

Q. How is the reactivity of the NHS ester group exploited in bioconjugation workflows?

The NHS ester reacts with primary amines (e.g., lysine residues in proteins or amine-functionalized surfaces) under mild aqueous conditions (pH 7–9, 4–25°C). Kinetic studies suggest a half-life of ~1–4 hours in buffered solutions, requiring immediate use post-activation. Excess reagents are removed via dialysis or size-exclusion chromatography .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of the NHS ester during conjugation, and how are competing side reactions addressed?

Hydrolysis is minimized by using anhydrous solvents (e.g., DMF, DMSO) and conducting reactions at 4°C. Competing acylation of buffer components (e.g., Tris) is avoided by switching to carbonate/bicarbonate buffers (pH 8.5). Real-time monitoring via UV-Vis (loss of NHS absorbance at ~260 nm) quantifies hydrolysis rates .

Q. How can computational modeling predict the stability and reactivity of this compound in complex biological matrices?

Density Functional Theory (DFT) calculates electrophilicity of the carbonyl carbons, identifying susceptibility to nucleophilic attack. Molecular dynamics simulations model solvation effects in aqueous vs. organic solvents, guiding solvent selection for stable intermediates .

Q. What analytical challenges arise in quantifying trace amounts of this compound in cellular assays, and how are they resolved?

Challenges include low detection limits (<1 µM) and matrix interference. Solutions:

  • HPLC-MS/MS : Multiple reaction monitoring (MRM) for selective quantification.
  • Fluorescent tagging : Pre-column derivatization with dansyl chloride for enhanced sensitivity .

Q. How do structural modifications (e.g., fluorophenyl substitution) impact the compound’s reactivity and applications?

The 4-fluorophenyl group enhances electron-withdrawing effects, increasing NHS ester electrophilicity. Comparative studies with non-fluorinated analogs show faster conjugation kinetics but reduced shelf-life. Fluorine’s lipophilicity also improves membrane permeability in cell-based assays .

Data Interpretation & Troubleshooting

Q. How should researchers address discrepancies in reaction yields reported across studies?

Variability often stems from:

  • Purity of starting materials : Impurities in 2-(4-fluorophenyl)acetic acid reduce yields.
  • Solvent choice : Anhydrous DMF improves yields vs. aqueous mixtures.
  • Workup protocols : Incomplete removal of NHS byproducts (e.g., dihydroxypyrrolidine) skews yield calculations .

Q. What experimental controls validate successful conjugation without hydrolysis artifacts?

  • Negative control : Omit the amine-containing target; residual NHS ester should hydrolyze completely.
  • Competitive assays : Add a known amine (e.g., glycine) to quench unreacted ester.
  • MALDI-TOF : Confirm mass shifts in conjugated vs. unconjugated biomolecules .

Methodological Best Practices

Q. What protocols ensure long-term stability of this compound for reproducible research?

  • Storage : Lyophilized powder at -20°C under argon.
  • Reconstitution : Use anhydrous DMSO (≤0.1% H2_2O) to prevent pre-conjugation hydrolysis.
  • QC checks : Monthly HPLC analysis to detect degradation (<5% over 6 months) .

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